molecular formula C18H22N4O2 B2926876 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034445-44-6

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2926876
CAS No.: 2034445-44-6
M. Wt: 326.4
InChI Key: VPUTWCMZTCLWJT-WKILWMFISA-N
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Description

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a high-purity unsymmetrical urea derivative of significant interest in medicinal chemistry and drug discovery. The compound features a benzyl group at the N1 position and a pyrimidin-2-yloxy-substituted cyclohexyl moiety at the N3 position. The (1r,4r) stereochemistry of the cyclohexyl ring ensures a rigid, well-defined spatial arrangement that is critical for influencing binding affinity and optimizing pharmacokinetic properties . Unsymmetrical urea derivatives are essential structural motifs found in a wide array of biologically active compounds. They are prevalent in enzyme inhibitors, antiviral agents, and selective receptor modulators . The synthesis of such compounds is a key area of focus in organic chemistry, driven by the need for novel compounds with improved biological activities . Modern synthetic approaches for unsymmetrical ureas include innovative, metal-free methods using hypervalent iodine reagents as coupling mediators, which proceed under mild conditions and demonstrate broad substrate scope . This particular compound serves as a valuable building block in the synthesis of more complex molecules. It is used in scientific research to explore new chemical reactions and mechanisms in chemistry, and to investigate interactions with biological macromolecules, such as proteins and nucleic acids, in biology . Its potential mechanism of action involves binding to active sites on enzymes or receptors, where the pyrimidin-2-yloxy group often plays a crucial role in binding affinity, while the benzyl and cyclohexyl groups contribute to the overall stability and specificity of the interaction . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 2034445-44-6 Molecular Formula: C18H22N4O2 Molecular Weight: 326.4 g/mol

Properties

IUPAC Name

1-benzyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(21-13-14-5-2-1-3-6-14)22-15-7-9-16(10-8-15)24-18-19-11-4-12-20-18/h1-6,11-12,15-16H,7-10,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUTWCMZTCLWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Cyclohexyl Intermediate: : The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

  • Benzylation: : The intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. This step is typically carried out in an aprotic solvent like tetrahydrofuran (THF).

  • Urea Formation: : The final step involves the reaction of the benzylated intermediate with an isocyanate derivative to form the urea moiety. This reaction is usually performed under mild conditions, using a solvent like dichloromethane (DCM) and a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidin-2-yloxy groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in THF, sodium borohydride in ethanol.

    Substitution: Alkyl halides in DMF, amines in DCM.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

  • Medicine: : The compound is being explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

  • Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrimidin-2-yloxy group plays a crucial role in binding affinity, while the benzyl and cyclohexyl groups contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its urea core, cyclohexyl-pyrimidine backbone, or benzyl substituents. Key differences in substituents, molecular properties, and biological activity are highlighted.

Substituent Variations on the Urea Backbone
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea N1: Benzyl
N3: Cyclohexyl-pyrimidin-2-yloxy
C₁₈H₂₂N₄O₂ (inferred) ~338.4 (inferred) Simplest benzyl analog; potential for kinase inhibition N/A
1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea N1: 4-Methoxybenzyl
N3: Cyclohexyl-pyrimidin-2-yloxy
C₁₉H₂₄N₄O₃ 356.4 Methoxy group enhances polarity; possible improved solubility
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea N1: 2-Methoxyethyl
N3: Cyclohexyl-(4,6-dimethylpyrimidin-2-yl)oxy
C₁₇H₂₇N₅O₃ 352.4 Methyl groups on pyrimidine may enhance metabolic stability

Key Observations :

  • Substitutions on the pyrimidine ring (e.g., 4,6-dimethyl in ) could modulate target selectivity by altering steric interactions with binding pockets.
Cyclohexyl-Urea Derivatives with Heterocyclic Modifications
Compound Name Structural Features Molecular Weight Biological Relevance Reference
3-Benzyl-1-((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(piperazin-1-yl)phenyl)urea (4) Incorporates piperazine and cyanopyridine groups 610.35 Dual CDK12/13 PROTAC degrader with nanomolar potency
1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea Phosphinoamino group 424.8 (HCl salt) Catalytic applications (e.g., asymmetric synthesis)

Key Observations :

  • The piperazine-cyanopyridine analog (Compound 4) demonstrates the importance of extended substituents for PROTAC-mediated protein degradation .
  • Phosphinoamino derivatives (e.g., ) highlight the versatility of urea scaffolds in non-pharmaceutical applications, such as catalysis.

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